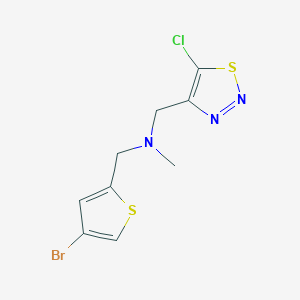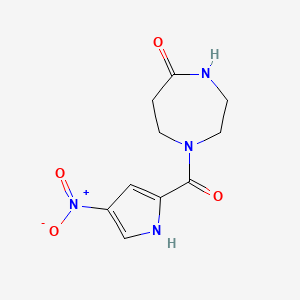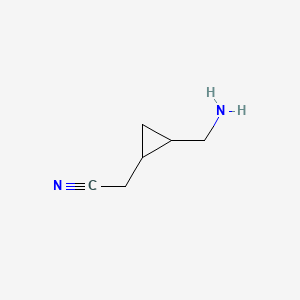
2-(2-(Aminomethyl)cyclopropyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Aminomethyl)cyclopropyl)acetonitrile is an organic compound with the molecular formula C6H10N2 It features a cyclopropyl ring substituted with an aminomethyl group and an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Aminomethyl)cyclopropyl)acetonitrile typically involves the reaction of cyclopropylacetonitrile with formaldehyde and ammonia. The process can be summarized as follows:
Starting Material: Cyclopropylacetonitrile.
Reagents: Formaldehyde and ammonia.
Reaction Conditions: The reaction is carried out under basic conditions, often using a catalyst to facilitate the formation of the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(2-(Aminomethyl)cyclopropyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclopropyl derivatives.
科学研究应用
2-(2-(Aminomethyl)cyclopropyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-(Aminomethyl)cyclopropyl)acetonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclopropyl ring provides structural rigidity, which can affect the binding affinity and selectivity of the compound.
相似化合物的比较
Similar Compounds
Cyclopropylacetonitrile: Lacks the aminomethyl group, making it less versatile in chemical reactions.
2-(Aminomethyl)cyclopropane: Similar structure but without the nitrile group, affecting its reactivity and applications.
Uniqueness
2-(2-(Aminomethyl)cyclopropyl)acetonitrile is unique due to the presence of both the aminomethyl and nitrile groups, which provide a combination of reactivity and structural features not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
分子式 |
C6H10N2 |
|---|---|
分子量 |
110.16 g/mol |
IUPAC 名称 |
2-[2-(aminomethyl)cyclopropyl]acetonitrile |
InChI |
InChI=1S/C6H10N2/c7-2-1-5-3-6(5)4-8/h5-6H,1,3-4,8H2 |
InChI 键 |
XUKJGTFDEJPKPD-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1CN)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide](/img/structure/B14903095.png)

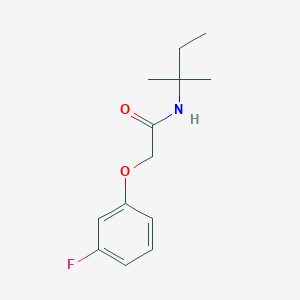
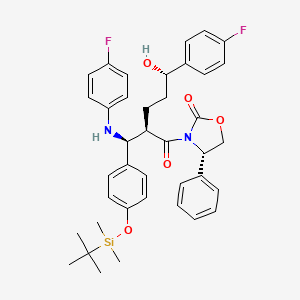

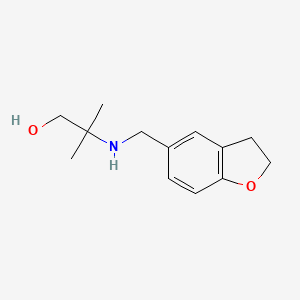
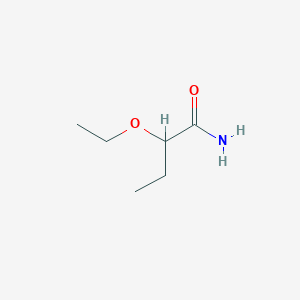
![8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14903145.png)
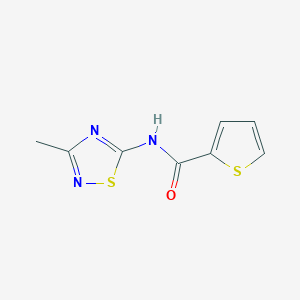
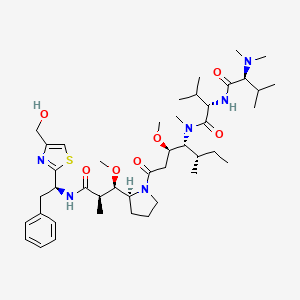
![4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)
